4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-3-4-15(18-12-26-19(23-18)9-10-20(25-26)28-2)11-17(13)24-21(27)14-5-7-16(22)8-6-14/h3-12H,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFAFMOYDEYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazin core. One common method involves the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of fluorine-containing compounds on biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-b]pyridazin ring is crucial for its activity, as it can interact with various biological pathways .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
Key Differences :
- Pharmacophore substitution: The target’s benzamide group contrasts with the pivalamide () and piperidinyl-methanone () moieties, affecting hydrogen-bonding capacity and target selectivity.
Benzamide Analogues with Heterocyclic Moieties
Key Differences :
Substituent Effects on Bioactivity
- 6-Methoxy vs. 6-Chloro/6-Methyl () : Methoxy’s electron-donating nature may enhance solubility and stabilize π-π interactions compared to electron-withdrawing chloro or lipophilic methyl groups.
- 4-Fluoro vs. 3-Fluoro () : Positional isomerism of fluorine on benzamide impacts dipole moments and binding pocket compatibility.
Biological Activity
4-Fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines fluorine and methoxy groups with an imidazo[1,2-b]pyridazine moiety, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H19FN4O2, with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom is expected to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Antitumor Activity
Research indicates that compounds with similar structural characteristics to this compound exhibit promising antitumor activity. For instance, studies on imidazo[1,2-b]pyridazine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce cytotoxic effects against human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective concentrations for inhibiting cellular growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example 1 | A549 | 6.75 ± 0.19 |
| Example 2 | HCC827 | 5.13 ± 0.97 |
| Example 3 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the imidazo[1,2-b]pyridazine framework is crucial for the observed antitumor activity, potentially through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
The biological activity of similar compounds has also been evaluated for antimicrobial properties. For example, derivatives containing the imidazo[1,2-b]pyridazine structure have shown effectiveness against both Gram-positive and Gram-negative bacteria in various assays. The mode of action typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies
A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A compound structurally similar to the target compound was tested against human lung cancer cells using MTS cytotoxicity assays. Results indicated a significant reduction in cell viability at concentrations as low as 0.85 μM .
- Antimicrobial Assessment : Compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as antimicrobial agents .
Q & A
Q. What are the key synthetic routes for preparing 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the imidazo[1,2-b]pyridazine core via reactions between aminopyridazines and ketones or brominated intermediates under microwave irradiation or thermal conditions .
- Substitution : Introduction of the 6-methoxy group using sodium methoxide (NaOCH₃) in polar aprotic solvents like DMF .
- Coupling : Amide bond formation between the fluorobenzoyl group and the substituted aniline intermediate using coupling agents like HBTU or EDC .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., methoxy at δ 3.8–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 394.4 for [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
Q. What functional groups contribute to the compound’s reactivity and stability?
- 6-Methoxyimidazo[1,2-b]pyridazine : Enhances electron density, influencing π-π stacking in target binding .
- Fluorobenzamide : Increases metabolic stability via C-F bond resistance to oxidative degradation .
- 2-Methylphenyl Group : Steric effects may modulate solubility and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 45 minutes at 130°C) while maintaining high yields (~80%) .
- Solvent Selection : DMF enhances solubility of intermediates, while ethanol aids in recrystallization .
- Catalysts : Use of i-Pr₂NEt as a base improves coupling efficiency in amide formation .
Q. What strategies resolve contradictory data in biological activity studies?
- Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations in kinase assays) across cell lines .
- Structural Analog Comparison : Replace the 6-methoxy group with chloro or methyl to assess SAR trends .
- Computational Modeling : Molecular docking (e.g., with AutoDock Vina) identifies binding pose variations in target proteins .
Q. How does the 6-methoxy group influence pharmacokinetics?
Q. What computational methods predict target binding affinity?
- Molecular Dynamics Simulations : Assess stability of the compound in ATP-binding pockets (e.g., 100 ns simulations in GROMACS) .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituting functional groups (e.g., fluoro vs. chloro) .
Q. How can stability under physiological conditions be evaluated?
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C) .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to address this?
- Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus and E. coli to minimize variability .
- Membrane Permeability Studies : Compare accumulation in Gram-positive vs. Gram-negative bacteria via fluorescence tagging .
Q. Discrepancies in kinase inhibition profiles: Methodological insights
- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects .
- ATP-Competition Assays : Use [γ-³²P] ATP to confirm competitive binding kinetics .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Microwave, 130°C, 45 min | 78 | |
| 2 | Methoxylation | NaOCH₃, DMF, 70°C | 85 | |
| 3 | Amide Coupling | HBTU, i-Pr₂NEt, RT | 92 |
Q. Table 2. Biological Activity Comparison
| Assay Type | Target | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|---|
| Kinase Inhibition | JAK2 | 12 ± 3 | HEK293 cells | |
| Antibacterial | S. aureus | 1.5 µg/mL | Broth microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
